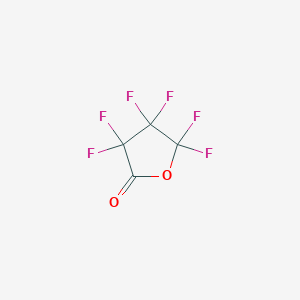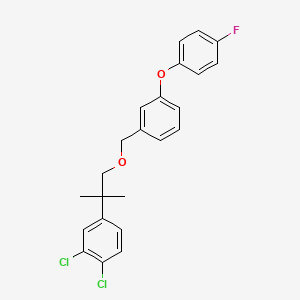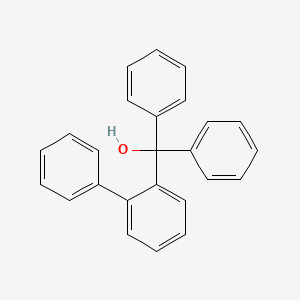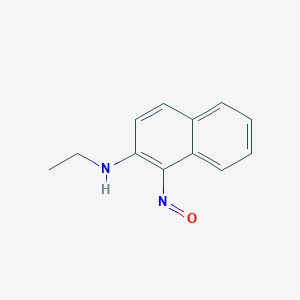
5-hydrazinyl-2-methoxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-hydrazinyl-2-methoxybenzonitrile is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH3) attached to a phenyl ring, along with a hydrazine moiety (-NHNH2)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydrazinyl-2-methoxybenzonitrile typically involves the reaction of 4-methoxyphenylhydrazine with a cyano-containing reagent. One common method is the reaction of 4-methoxyphenylhydrazine hydrochloride with cyanoacetic acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the product, such as recrystallization or chromatography. The choice of reagents and conditions may be optimized to maximize yield and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
5-hydrazinyl-2-methoxybenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group or reduce other functional groups present in the molecule.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or nitro derivatives, while reduction can produce amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
5-hydrazinyl-2-methoxybenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-hydrazinyl-2-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with various biomolecules, leading to inhibition or modification of their activity. The cyano group can also participate in interactions with enzymes or receptors, affecting their function. These interactions can result in changes in cellular processes and pathways, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenylhydrazine: Lacks the cyano group, making it less reactive in certain chemical reactions.
3-Cyano-4-hydroxyphenylhydrazine: Similar structure but with a hydroxy group instead of a methoxy group, leading to different reactivity and applications.
3-Cyano-4-methylphenylhydrazine:
Uniqueness
5-hydrazinyl-2-methoxybenzonitrile is unique due to the presence of both cyano and methoxy groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C8H9N3O |
|---|---|
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
5-hydrazinyl-2-methoxybenzonitrile |
InChI |
InChI=1S/C8H9N3O/c1-12-8-3-2-7(11-10)4-6(8)5-9/h2-4,11H,10H2,1H3 |
Clave InChI |
AHHDGLBGYBFXAP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)NN)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,3-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B8657869.png)

![3-Methyl-5-phenyl-4,5,7-triazatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),3-trien-8-one](/img/structure/B8657896.png)


![2-[3-(3-bromopyridin-2-yl)oxyazetidin-1-yl]quinoline](/img/structure/B8657914.png)








